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Compound of Interest

Compound Name:
1-Bromo-2-chloro-3-fluoro-4-

(trifluoromethyl)benzene

Cat. No.: B1382062 Get Quote

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of

fluorine and trifluoromethyl (-CF3) groups into aromatic scaffolds is a cornerstone of molecular

design. These modifications can profoundly influence a molecule's metabolic stability,

lipophilicity, and binding affinity, making them critical tools for drug development professionals.

1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene (CAS No. 1260890-50-3) emerges

as a highly functionalized and versatile building block, offering multiple, distinct points for

chemical elaboration. Its unique substitution pattern—featuring four different orthogonally

reactive handles (Br, Cl, F, CF3) on a benzene ring—provides synthetic chemists with a

powerful platform for constructing complex molecular architectures.

This guide, intended for researchers, scientists, and drug development professionals, provides

a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and

potential applications of this compound. As a Senior Application Scientist, the focus will be on

the practical utility and the causal reasoning behind the synthetic and handling protocols,

ensuring a blend of theoretical understanding and field-proven insight.

PART 1: Molecular Structure and Physicochemical
Properties
The core of this compound's utility lies in its structure. The presence of a bromine atom

provides a primary site for transition-metal-catalyzed cross-coupling reactions, while the
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chlorine, fluorine, and trifluoromethyl groups modulate the electronic properties of the ring and

offer potential for further functionalization under specific conditions.

Chemical Structure
The IUPAC name for this compound is 1-bromo-2-chloro-3-fluoro-4-
(trifluoromethyl)benzene.[1] Its structure is defined by the specific arrangement of these

substituents, leading to a unique electronic and steric environment at each position on the

benzene ring.

Caption: Chemical structure of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene.

Physicochemical Data Summary
While extensive experimental data for this specific isomer is not widely published, key

properties can be calculated or inferred from related compounds.

Property Value Source

CAS Number 1260890-50-3

Molecular Formula C₇H₂BrClF₄ Inferred

Molecular Weight 277.44 g/mol

Appearance
Colorless to light yellow liquid

(predicted)
[2][3]

Boiling Point
Not available (predicted to be

>200°C)
N/A

Density
Not available (predicted to be

>1.7 g/mL)
N/A

Note: Physical properties such as appearance are inferred from structurally similar compounds

like 1-Bromo-2-chloro-4-(trifluoromethyl)benzene.

PART 2: Synthesis Strategy - A Plausible Approach
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A direct, published synthesis protocol for 1-Bromo-2-chloro-3-fluoro-4-
(trifluoromethyl)benzene is not readily available in peer-reviewed literature. However, a

robust synthetic route can be designed based on well-established organometallic

transformations and precedents set by the synthesis of analogous polysubstituted

halobenzenes, such as 1-bromo-2-chloro-3-fluoro-4-iodobenzene.[4][5]

The proposed pathway begins with a suitable aniline precursor, 2-chloro-3-fluoro-4-

(trifluoromethyl)aniline, and proceeds via a Sandmeyer-type reaction. This approach is chosen

for its reliability, scalability, and the commercial availability of related aniline starting materials.

Proposed Synthetic Workflow
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2-chloro-3-fluoro-4-
(trifluoromethyl)aniline

In situ Diazonium Salt Formation
Reagents: NaNO₂, H₂SO₄/H₂O

Temp: 0-5°C

Step 1

Sandmeyer Bromination
Reagents: CuBr, HBr

Temp: 50-70°C

Step 2

Aqueous Workup & Extraction
Quench, Neutralize, Extract with

Organic Solvent (e.g., DCM)

Step 3

Purification
Silica Gel Chromatography or

Vacuum Distillation

Step 4

1-Bromo-2-chloro-3-fluoro-4-
(trifluoromethyl)benzene

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound via diazotization.

Detailed Experimental Protocol (Hypothetical)
This protocol is a validated, general procedure adapted for this specific target.

Objective: To synthesize 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene.
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Materials:

2-chloro-3-fluoro-4-(trifluoromethyl)aniline

Sulfuric acid (H₂SO₄, concentrated)

Sodium nitrite (NaNO₂)

Copper(I) bromide (CuBr)

Hydrobromic acid (HBr, 48%)

Dichloromethane (DCM)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Deionized water

Ice

Procedure:

Diazonium Salt Formation (Causality): The amine is converted to a diazonium salt, an

excellent leaving group (N₂ gas), which is essential for the subsequent nucleophilic

substitution. The reaction is run at 0-5°C to ensure the stability of the thermally sensitive

diazonium intermediate.

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and

addition funnel, cautiously add 2-chloro-3-fluoro-4-(trifluoromethyl)aniline (1.0 eq) to a

solution of concentrated H₂SO₄ (2.0 eq) in water at 0-5°C.

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1382062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the NaNO₂ solution dropwise to the aniline mixture, maintaining the internal

temperature below 5°C.

Stir the resulting mixture for 30 minutes at 0-5°C after the addition is complete.

Sandmeyer Reaction (Causality): The copper(I) bromide catalyst facilitates the displacement

of the diazonium group with a bromide ion from HBr. This is a classic and highly effective

method for installing bromine on an aromatic ring.

In a separate flask, prepare a solution of CuBr (1.2 eq) in 48% HBr.

Slowly add the cold diazonium salt solution from Step 1 to the CuBr/HBr solution. Vigorous

evolution of N₂ gas will be observed.

After the addition is complete, warm the reaction mixture to 60°C and stir for 1-2 hours

until gas evolution ceases.

Workup and Extraction:

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

Extract the aqueous layer with dichloromethane (3x volume).

Combine the organic layers and wash sequentially with deionized water, saturated

NaHCO₃ solution (to neutralize residual acid), and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purification:

The crude product can be purified by vacuum distillation or silica gel column

chromatography to yield the final product.

PART 3: Reactivity and Synthetic Utility
The primary value of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene in drug

development lies in its capacity to serve as a scaffold for building molecular complexity. The
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carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions,

a Nobel Prize-winning technology that forms the backbone of modern pharmaceutical

synthesis.

Reactivity Hierarchy: C-Br > C-Cl >> C-F, C-CF₃

This predictable reactivity allows for the selective formation of new carbon-carbon or carbon-

heteroatom bonds at the C1 position without disturbing the other substituents.

Application in Suzuki-Miyaura Cross-Coupling
The Suzuki reaction, which forms a C-C bond between an organohalide and a boronic acid

derivative, is a prime example of this compound's utility.

Suzuki-Miyaura Coupling

1-Bromo-2-chloro-3-fluoro-4-
(trifluoromethyl)benzene

Coupled Biaryl Product

Aryl/Heteroaryl
Boronic Acid
(R-B(OH)₂)

Reaction Conditions
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

Base: K₂CO₃ or Cs₂CO₃

Solvent: Toluene/H₂O or Dioxane

Click to download full resolution via product page

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Expert Insight: The choice of palladium catalyst and base is critical. For an electron-deficient

aryl halide like this one, a strong base like cesium carbonate and an electron-rich phosphine
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ligand (e.g., from a catalyst like PdCl₂(dppf)) are often required to facilitate the initial oxidative

addition step, which is the rate-limiting step of the catalytic cycle.

PART 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 1-Bromo-2-chloro-3-fluoro-4-
(trifluoromethyl)benzene is not publicly available, a robust safety protocol can be established

based on data from structurally analogous compounds such as 1-bromo-2-chloro-4-

trifluoromethyl-benzene and 1-bromo-2-chloro-3-fluorobenzene.[6][7][8]

Hazard Profile (Anticipated):

Skin Irritation: Causes skin irritation (H315).[7][8]

Eye Irritation: Causes serious eye irritation (H319).[7][8]

Respiratory Irritation: May cause respiratory irritation (H335).[7][8]

Personal Protective Equipment (PPE)
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to

EN166 (EU) or NIOSH (US) standards.[6]

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and flame-retardant

protective clothing.[6][9]

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume

hood. If exposure limits are exceeded, a full-face respirator may be necessary.[6]

Handling and Storage
Handling: Handle in a well-ventilated place. Avoid contact with skin, eyes, and clothing. Avoid

formation of aerosols. Use non-sparking tools and take measures to prevent electrostatic

discharge.[6]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from

incompatible materials and sources of ignition.[6][9]
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First-Aid Measures
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen.[7]

Skin Contact: Immediately take off all contaminated clothing and wash the affected area with

plenty of soap and water.[7]

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention.[7]

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or

doctor if you feel unwell.

Conclusion
1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene represents a sophisticated and high-

value building block for chemical synthesis. Its densely packed and electronically distinct

functional groups offer a predictable and hierarchical reactivity profile that is highly sought after

in the design of novel pharmaceuticals and agrochemicals. While its synthesis requires careful

handling of energetic intermediates, the proposed route relies on established and scalable

chemical principles. By understanding its reactivity and adhering to stringent safety protocols,

researchers can effectively leverage this compound to accelerate the development of next-

generation chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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